4,8-Dimethyl-3,7-nonadien-2-one

Description

The exact mass of the compound 4,8-Dimethyl-3,7-nonadien-2-one is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 4,8-Dimethyl-3,7-nonadien-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,8-Dimethyl-3,7-nonadien-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

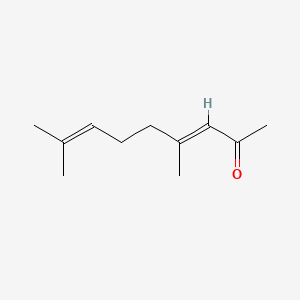

Structure

3D Structure

Properties

IUPAC Name |

(3E)-4,8-dimethylnona-3,7-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8H,5,7H2,1-4H3/b10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAFYGHBGWCPRCI-CSKARUKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C(=O)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90905015 | |

| Record name | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to light yellow liquid; floral-fruity odour | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, Miscible at room temperature (in ethanol) | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.869-0.875 | |

| Record name | (E) & (Z)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1069/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

817-88-9, 27539-94-2 | |

| Record name | 4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000817889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethyl-3,7-nonadien-2-one, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027539942 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4,8-Dimethyl-3,7-nonadien-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90905015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,7-Nonadien-2-one, 4,8-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.519 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,8-DIMETHYL-3,7-NONADIEN-2-ONE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UCA9GL2877 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

natural occurrence of 4,8-Dimethyl-3,7-nonadien-2-one

Technical Monograph: 4,8-Dimethyl-3,7-nonadien-2-one

Executive Summary & Chemical Identity

4,8-Dimethyl-3,7-nonadien-2-one (C₁₁H₁₈O) is an irregular terpenoid ketone, structurally distinct from the more common C₁₃ homolog, geranyl acetone.[1] While widely utilized in the fragrance industry for its complex olfactory profile—ranging from fruity and fresh to rose-oxide nuances—its biological significance extends into mammalian semiochemistry and plant defense signaling.[1]

This guide delineates the molecule's natural occurrence, specifically focusing on its role as an aggression-dependent semiochemical in Siberian hamsters (Phodopus sungorus) and its presence in specific chemotypes of Cymbopogon citratus (lemongrass).[1]

Physicochemical Profile[1][2][3][4][5][6][7][8][9]

| Property | Specification |

| IUPAC Name | 4,8-Dimethyl-3,7-nonadien-2-one |

| CAS Number | 817-88-9 (Isomer Mix); 27539-94-2 (E-isomer) |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor Profile | Fruity, fresh, watery grapefruit, metallic (rose oxide-like) |

| LogP | ~3.22 (Lipophilic) |

| Kovats Index (RI) | ~1240 (DB-5 / Non-polar column) |

Natural Occurrence & Ecological Significance

The natural distribution of 4,8-Dimethyl-3,7-nonadien-2-one is not ubiquitous; rather, it appears in specific biological contexts, suggesting it functions as a specialized metabolite or signaling molecule.[1]

A. Mammalian Semiochemistry: The Siberian Hamster Model

One of the most significant biological occurrences of this ketone is in the ventral gland secretions of the Siberian hamster (Phodopus sungorus).[1] Research indicates it acts as a condition-dependent signal rather than a static identifier.[1]

-

Aggression & Photoperiod Dependency: The compound is not constitutively expressed at high levels.[1] Its secretion is upregulated specifically in short-day responder males following aggressive encounters.[1]

-

Signaling Logic: In short-day photoperiods (mimicking winter), hamsters typically regress gonadal function to save energy.[1] However, "responder" males maintain some reproductive and territorial physiology.[1] The spike in 4,8-Dimethyl-3,7-nonadien-2-one serves as a chemical marker of this aggressive/territorial state.[1]

Figure 1: Signal transduction logic for the aggression-induced release of 4,8-Dimethyl-3,7-nonadien-2-one in P. sungorus.[1]

B. Botanical Sources

While often overshadowed by citral in lemongrass profiles, 4,8-Dimethyl-3,7-nonadien-2-one is a defining marker for specific chemotypes.[1]

-

Cymbopogon citratus (Lemongrass):

-

Standard commercial oils are Citral-dominant (>70%).[1]

-

Variant Chemotypes: A Brazilian commercial chemotype has been identified where non-terpenes and irregular terpenes dominate.[1] In these samples, 4,8-Dimethyl-3,7-nonadien-2-one can constitute up to 25.0% of the volatile fraction, drastically altering the antifungal and antimicrobial profile of the oil.[1]

-

-

Matricaria chamomilla (Chamomile):

-

Nicotiana tabacum (Tobacco):

-

Identified in the volatile fraction of cigar tobacco leaves, contributing to the complex aroma developed during curing and fermentation.[1]

-

C. Insect-Plant Interactions

-

Pea Aphid (Acyrthosiphon pisum): When specific clones (e.g., TR clone) of the pea aphid infest Pisum sativum, the plant emits elevated levels of 4,8-Dimethyl-3,7-nonadien-2-one.[1] This suggests the molecule functions as a Herbivore-Induced Plant Volatile (HIPV) , potentially recruiting parasitoids or signaling plant defense status.[1]

Biosynthetic Pathway (Hypothetical)

Unlike regular terpenes formed directly from Geranyl Diphosphate (GPP) or Farnesyl Diphosphate (FPP), C₁₁ terpenes are typically apocarotenoids or nor-terpenoids resulting from the oxidative cleavage of larger precursors.[1]

The most plausible biosynthetic route involves the oxidative degradation of a sesquiterpene precursor (C₁₅), such as Nerolidol or Farnesol.[1]

Figure 2: Proposed biosynthetic origin via oxidative cleavage of sesquiterpenoid precursors.[1]

Experimental Protocols

The following protocols are designed for the isolation and identification of this ketone from biological matrices.

Protocol A: Isolation from Plant Tissue (Solvent Extraction)

Use this method for quantitative analysis of chemotypes to avoid thermal degradation associated with steam distillation.[1]

-

Preparation: Cryogenically grind 50g of fresh plant material (e.g., C. citratus leaves) in liquid nitrogen to disrupt cell walls without enzymatic degradation.

-

Extraction:

-

Filtration: Filter through a PTFE membrane (0.45 µm) to remove particulate matter.[1]

-

Concentration: Dry the organic layer over anhydrous

. Concentrate under a gentle stream of nitrogen gas to a final volume of 1 mL. Do not use rotary evaporation at high heat to prevent loss of volatiles.

Protocol B: GC-MS Identification Parameters

The identification relies heavily on retention indices (RI) due to the similarity with other terpene ketones.[1]

-

Column: DB-5ms (or equivalent non-polar 5% phenyl methyl siloxane), 30m x 0.25mm x 0.25µm.[1]

-

Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

-

Temperature Program:

-

Initial: 50°C (hold 2 min).

-

Ramp: 4°C/min to 240°C.[1]

-

Final: 240°C (hold 5 min).

-

-

Target Metrics:

References

-

Rendon, N. M., et al. (2016).[1][3] "Photoperiod and aggression induce changes in ventral gland compounds exclusively in male Siberian hamsters."[1] Hormones and Behavior, 81, 1–11.[1][3] Link[1]

-

Andrade, B. F. M. T., et al. (2021).[1] "Antifungal Activity and Chemical Composition of Seven Essential Oils to Control the Main Seedborne Fungi of Cucurbits." Molecules, 26(3), 665.[1] Link

-

PubChem. (n.d.).[1] "Compound Summary: 4,8-Dimethyl-3,7-nonadien-2-one." National Library of Medicine.[1] Link

-

The Good Scents Company. (n.d.).[1] "4,8-Dimethyl-3,7-nonadien-2-one."[1][4][5][6][7][8][2][9][10][11][12][13] Flavor and Fragrance Information. Link

-

Schwartzberg, E. G., et al. (2011).[1] "Legume chemistry and the specificity of the pea aphid host races." Dissertation, Friedrich Schiller University Jena. Link

Sources

- 1. 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- | C11H18O | CID 5365888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP1111029A2 - Perfume compositions containing 4,8-dimethyl-3,7-nonadien-2-one - Google Patents [patents.google.com]

- 3. demaslab.com [demaslab.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Analysis of Microbial Community, Volatile Flavor Compounds, and Flavor of Cigar Tobacco Leaves From Different Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US9217121B2 - Use of 4,8 dimethyl-3,7 nonadien-2-ol as fragrance - Google Patents [patents.google.com]

- 7. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodscentscompany.com]

- 8. prepchem.com [prepchem.com]

- 9. echemi.com [echemi.com]

- 10. FDA全球物质登记数据库-4 [drugfuture.com]

- 11. Plant Compounds Index - Sorted by Molecular Formula [pherobase.com]

- 12. DE19961598A1 - Perfume composition containing 4,8-dimethyl-3,7-nonadien-2-one - Google Patents [patents.google.com]

- 13. demaslab.com [demaslab.com]

Biological Activity of Acyclic Monoterpenoids: Mechanisms, Modulation, and Methodologies

Executive Summary

Acyclic monoterpenoids—specifically Linalool , Geraniol , and Citral —represent a distinct class of C10 isoprenoids characterized by their linear, open-chain structure. Unlike their cyclic counterparts (e.g., limonene, pinene), their structural flexibility and specific oxygenated functional groups (hydroxyl or aldehyde) confer unique lipophilic interactions with biological membranes and intracellular signaling cascades.

This guide dissects the biological activity of these compounds, moving beyond phenomenology to mechanistic causality.[1][2] We examine how they compromise microbial lipid bilayers, modulate mammalian inflammatory pathways (NF-κB/Nrf2), and induce apoptosis in neoplastic cells. Furthermore, we address the critical experimental challenge of volatility , providing a validated protocol to ensure data reproducibility.

Structural & Chemical Foundations (SAR)

The biological potency of acyclic monoterpenoids is governed by their Structure-Activity Relationship (SAR) , specifically their hydrophobicity (LogP) and the position of their oxygenated functional group.

-

Lipophilicity (LogP): These compounds typically possess LogP values between 2.5 and 3.5, allowing them to partition efficiently into the hydrophobic core of cell membranes.

-

Functional Group Specificity:

-

Alcohols (Geraniol, Linalool): The hydroxyl (-OH) group acts as a hydrogen bond donor/acceptor, disrupting the ordering of phospholipid headgroups.

-

Aldehydes (Citral): The carbonyl group exhibits high reactivity with sulfhydryl groups in proteins, often leading to enzyme inhibition.

-

| Compound | Structure Type | Functional Group | Key Biological Target |

| Geraniol | Primary Alcohol | -OH (C1) | Membrane fluidity, Cell Cycle (G0/G1) |

| Linalool | Tertiary Alcohol | -OH (C3) | NF-κB Pathway, GABA receptors |

| Citral | Aldehyde (Isomer mix) | -CHO | Electron Transport Chain, Caspase activation |

Antimicrobial Mechanism: The Membrane Disruption Model

The primary mode of action against bacteria and fungi is non-specific membrane disruption. Unlike antibiotics that target specific enzymes (e.g., gyrase), acyclic monoterpenoids act as chaotropic agents within the lipid bilayer.

Mechanistic Flow

-

Adsorption: The terpene partitions from the aqueous phase to the bacterial cell surface.

-

Insertion: Driven by hydrophobic interactions, the terpene inserts between fatty acyl chains of the membrane.

-

Expansion & Fluidization: The insertion increases the surface area of the membrane and disrupts Van der Waals forces between lipids, increasing fluidity ("melting" the membrane).

-

Leakage: This loss of integrity destroys the transmembrane potential (

), causing leakage of ions (

Visualization: Membrane Interaction Pathway

The following diagram illustrates the cascade from insertion to cell death.

Figure 1: Step-wise mechanism of membrane disruption caused by lipophilic acyclic monoterpenoids.

Pharmacological Modulation: Anti-Inflammatory Signaling

In mammalian systems, acyclic monoterpenoids act as potent anti-inflammatory agents. The mechanism is dual-action: suppressing pro-inflammatory drivers (NF-κB) and activating antioxidant defense (Nrf2).

The Linalool-NF-κB Axis

Linalool has been proven to inhibit the phosphorylation of IκBα. Under normal conditions, IκBα sequesters the NF-κB complex in the cytoplasm. When IκBα is not phosphorylated/degraded, NF-κB cannot translocate to the nucleus to transcribe pro-inflammatory cytokines (TNF-α, IL-6).

Visualization: Signaling Cascade

Figure 2: Linalool inhibits the degradation of IκBα, preventing NF-κB nuclear translocation and cytokine storm.

Comparative Efficacy Data

The following table summarizes the biological activity thresholds for key acyclic monoterpenoids. Note that MIC (Minimum Inhibitory Concentration) values are heavily dependent on the assay method (see Section 6).

| Compound | Target Organism/Cell | Activity Type | Effective Concentration | Mechanism Note |

| Geraniol | E. coli (Gram -) | Antimicrobial | MIC: 1.5 - 3.0 mg/mL | Membrane permeabilization |

| Geraniol | C. albicans (Fungi) | Antifungal | MIC: ~0.5 mg/mL | Ergosterol binding interference |

| Linalool | S. aureus (Gram +) | Antimicrobial | MIC: 0.5 - 1.5 mg/mL | Disruption of K+ gradient |

| Linalool | RAW 264.7 Macrophages | Anti-inflammatory | IC50: ~50 µM | NF-κB inhibition |

| Citral | A. flavus (Mold) | Antifungal | MIC: 0.5 µL/mL | Inhibition of sporulation gene brlA |

| Citral | HepG2 (Liver Cancer) | Anticancer | IC50: ~45 µM | Induction of oxidative stress (ROS) |

Validated Experimental Protocol: The "Sealed" Microdilution Assay

The Challenge: Acyclic monoterpenoids are highly volatile. Standard open-lid 96-well plate assays result in evaporation, leading to false negatives (artificially high MIC values) and cross-contamination of control wells via vapor transfer.

The Solution: A modified broth microdilution method using a vapor barrier.

Protocol Steps:

-

Emulsification:

-

Monoterpenoids are hydrophobic. Do not dissolve directly in broth.

-

Prepare a stock solution in DMSO (max final concentration 1%) or Tween 80 (max 0.5%). Warning: High Tween concentrations can quench terpene activity by micellar entrapment.

-

-

Inoculum Preparation:

-

Adjust bacterial culture to

CFU/mL (approx OD600 0.01) in Mueller-Hinton Broth (MHB).

-

-

Plate Setup:

-

Add 100 µL of terpene stock (serially diluted) to 96-well plate.

-

Add 100 µL of bacterial inoculum.

-

-

The Critical Step - Sealing:

-

Immediately cover the plate with a sterile adhesive optical sealing film (e.g., qPCR film).

-

Place the lid over the film.

-

Wrap the entire plate perimeter with Parafilm M to prevent vapor leakage.

-

-

Incubation:

-

Incubate at 37°C for 24 hours. Do not stack plates closely, as heat transfer differs with sealing.

-

-

Readout:

-

Do not remove the seal to read OD. Read absorbance through the optical film at 600nm.

-

Verification: Puncture the seal of the MIC well and plate 10 µL on agar to distinguish Bacteriostatic vs. Bactericidal activity.

-

References

-

Herman, A. et al. (2016). Antimicrobial activity of geraniol and linalool against Staphylococcus aureus and Escherichia coli. Journal of Food Protection. Link

-

Li, Y. et al. (2014). Linalool inhibits LPS-induced inflammation in BV2 microglia cells by activating Nrf2.[3][4] International Immunopharmacology. Link

-

Guimarães, A.G. et al. (2013). Acyclic monoterpenes: A review of their biological activity. Journal of Essential Oil Research. Link

-

Zengin, H. & Baysal, A.H. (2014). Antibacterial and antioxidant activity of essential oil terpenes against pathogenic bacteria. Journal of Consumer Protection and Food Safety. Link

-

Bakkali, F. et al. (2008). Biological effects of essential oils – A review. Food and Chemical Toxicology. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Geraniol and citral: recent developments in their anticancer credentials opening new vistas in complementary cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Linalool Inhibits LPS-Induced Inflammation in BV2 Microglia Cells by Activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the (E) and (Z) Isomers of 4,8-Dimethyl-3,7-nonadien-2-one

Abstract

This technical guide provides a comprehensive overview of the (E) and (Z) isomers of 4,8-dimethyl-3,7-nonadien-2-one, commonly known as geranylacetone and nerylacetone, respectively. Commercially significant as fragrance and flavoring agents, these acyclic monoterpenoids are also emerging as molecules of interest for researchers in drug development due to their potential biological activities. This document delves into the synthesis, spectroscopic characterization, and analytical separation of these isomers. Furthermore, it explores their biological significance, shedding light on their potential mechanisms of action, particularly in the context of cancer research and cellular stress responses. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, analytical chemistry, and drug development who are interested in the technical details and potential applications of these isomeric compounds.

Introduction

4,8-Dimethyl-3,7-nonadien-2-one is a naturally occurring ketone found in a variety of plants, including tomatoes, mint, and passion fruit. It exists as two geometric isomers, the (E) isomer, more commonly known as geranylacetone, and the (Z) isomer, known as nerylacetone. While commercially available preparations are often a mixture of these isomers, the distinct stereochemistry of each can lead to differing physical properties and biological activities, making their individual synthesis and characterization a subject of scientific importance.

Geranylacetone is a key intermediate in the industrial synthesis of isophytol, a precursor to Vitamin E, and is also used in the production of other valuable compounds like farnesol and nerolidol[1][2]. Beyond its role in chemical synthesis, geranylacetone and its derivatives have demonstrated intriguing biological properties, including antioxidant and potential anticancer effects[3]. This has spurred interest in its potential applications in the pharmaceutical and nutraceutical industries.

This guide will provide a detailed exploration of the synthesis, characterization, and biological activities of both (E) and (Z) isomers, offering a valuable resource for researchers and drug development professionals.

Synthesis of (E) and (Z) Isomers

The primary industrial method for synthesizing a mixture of (E) and (Z)-4,8-dimethyl-3,7-nonadien-2-one is the Carroll rearrangement, which utilizes linalool and ethyl acetoacetate as starting materials[1][4].

General Synthesis via Carroll Rearrangement (Mixture of Isomers)

The Carroll rearrangement is a[1][1]-sigmatropic rearrangement of an allyl β-keto ester to a γ,δ-unsaturated ketone. In the synthesis of geranylacetone, linalool is reacted with ethyl acetoacetate in the presence of an aluminum-based catalyst.

Experimental Protocol: Industrial Scale Synthesis of (E/Z)-4,8-Dimethyl-3,7-nonadien-2-one [5]

-

Materials:

-

Ethyl acetoacetate (≥96%)

-

Linalool (≥96%)

-

Organoaluminum catalyst (e.g., aluminum alkoxide, phenoxide, or carboxylate)

-

Rectification reactor (200L capacity) with heating/cooling capabilities and a condenser.

-

-

Procedure:

-

Charge the rectification reactor with 50-100 kg of ethyl acetoacetate.

-

Add 0.1-10% (by mass of ethyl acetoacetate) of the organoaluminum catalyst to the reactor.

-

Heat the mixture to 70-250 °C.

-

Add 60 kg of linalool to the reactor over a period of 0.1-10 hours at a flow rate of 0.1-10 kg/min .

-

Maintain the reaction temperature between 100-250 °C (preferably 100-200 °C) for a minimum of 1 hour (typically 8-20 hours).

-

During the reaction, the distillate (mainly ethanol with some unreacted starting materials) is collected through the top of the rectification tower after condensation.

-

Monitor the progress of the reaction by taking samples at different time intervals and analyzing the content of the target product by capillary gas chromatography.

-

Upon completion, the reaction solution is purified (e.g., by distillation) to obtain geranylacetone as a mixture of (E) and (Z) isomers.

-

Causality Behind Experimental Choices:

-

The use of an organoaluminum catalyst is crucial for promoting the transesterification and subsequent rearrangement.

-

The reaction is carried out at elevated temperatures to provide the necessary activation energy for the sigmatropic rearrangement.

-

The continuous removal of the ethanol byproduct through distillation drives the equilibrium of the initial transesterification reaction towards the formation of the linalyl acetoacetate intermediate.

Caption: General scheme of the Carroll Rearrangement for geranylacetone synthesis.

Stereoselective Synthesis Approaches

Achieving high stereoselectivity for either the (E) or (Z) isomer often requires different synthetic strategies.

-

(E)-Geranylacetone: The synthesis of the (E) isomer can be favored by starting with geraniol, which has the (E) configuration at the C6-C7 double bond. Oxidation of geraniol to geranial, followed by a subsequent carbon-carbon bond-forming reaction (e.g., Grignard reaction with an appropriate reagent followed by oxidation) can yield (E)-geranylacetone.

-

(Z)-Nerylacetone: Similarly, starting with nerol, the (Z) isomer of geraniol, can lead to the formation of (Z)-nerylacetone through a similar oxidation and chain extension sequence. The isomerization of geraniol or nerol can be catalyzed by acids, which should be considered when designing a stereoselective synthesis[6].

Spectroscopic Characterization and Analytical Separation

The differentiation and quantification of the (E) and (Z) isomers are crucial for both quality control in industrial applications and for detailed biological studies. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, and it can be used to distinguish between the (E) and (Z) isomers of 4,8-dimethyl-3,7-nonadien-2-one based on the chemical shifts and coupling constants of the protons and carbons near the C3-C4 double bond.

Expected ¹H and ¹³C NMR Spectral Data:

-

For the (Z) isomer (Nerylacetone): The methyl group at C4 is cis to the rest of the carbon chain, which will influence its chemical shift compared to the (E) isomer.

| Atom | ¹³C Chemical Shift (ppm) - Predicted |

| C1 | ~29.8 |

| C2 | ~208.5 |

| C3 | ~123.8 |

| C4 | ~157.9 |

| C5 | ~41.3 |

| C6 | ~26.5 |

| C7 | ~123.8 |

| C8 | ~132.0 |

| C9 | ~25.7 |

| C10 | ~17.7 |

| C11 | ~23.4 |

Data sourced from PubChem CID 5365888[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for separating and identifying the (E) and (Z) isomers in a mixture. The isomers will have slightly different retention times on a suitable GC column, and their mass spectra will show characteristic fragmentation patterns.

GC-MS Fragmentation Pattern:

The electron ionization (EI) mass spectrum of 4,8-dimethyl-3,7-nonadien-2-one is characterized by a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern will include characteristic losses of methyl and other alkyl fragments.

-

Key Fragments (m/z): 41, 43, 69, 81, 95, 123, 151.

Analytical Separation of (E) and (Z) Isomers

The separation of the (E) and (Z) isomers can be achieved using high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a suitable stationary phase.

Experimental Protocol: GC Separation of (E/Z)-4,8-Dimethyl-3,7-nonadien-2-one

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5MS, or equivalent). For enhanced separation of isomers, a more polar column (e.g., a wax column) could be employed.

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 220 °C.

-

Hold at 220 °C for 5 minutes.

-

-

Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

Expected Outcome: The (Z) isomer (nerylacetone) is generally more volatile and will likely have a shorter retention time than the (E) isomer (geranylacetone) on a standard non-polar column.

Caption: A simplified workflow for the GC separation of (E) and (Z) isomers.

Biological Significance and Potential Applications in Drug Development

While the primary application of 4,8-dimethyl-3,7-nonadien-2-one has been in the fragrance and flavor industry, emerging research points to its potential in drug development. Much of the detailed mechanistic work has been performed on the related compound, geranylgeranylacetone (GGA), an anti-ulcer drug. The structural similarity suggests that geranylacetone may share some of its biological activities.

Anticancer Activity

Geranylacetone has been reported to inhibit the growth of melanoma B-16 and leukemia HL-60 cell lines[3]. In vivo studies using geranylgeranylacetone (GGA) have shown inhibition of ovarian cancer progression, including suppression of tumor growth and ascites[8].

Potential Mechanisms of Action:

-

Inhibition of the Ras-MAPK Signaling Pathway: GGA has been shown to inactivate Ras and suppress the tyrosine phosphorylation of mitogen-activated protein kinase (MAPK) in ovarian cancer cells[8]. This pathway is crucial for cell proliferation, and its inhibition can lead to cell cycle arrest and reduced tumor growth.

-

Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. GGA has been shown to blunt the activation of NF-κB, which could contribute to its anti-inflammatory and pro-apoptotic effects.

Caption: Postulated signaling pathways modulated by geranylacetone/GGA in cancer cells.

Induction of Heat Shock Proteins (HSPs)

Geranylgeranylacetone is a known inducer of heat shock proteins (HSPs), particularly the 70-kDa heat shock protein (HSP70). HSPs are molecular chaperones that play a crucial role in protein folding, stability, and degradation. Their induction can protect cells from various stresses, including oxidative stress and apoptosis.

Potential Therapeutic Implications:

-

Neuroprotection: The induction of HSP70 by GGA has been shown to be neuroprotective in models of cerebral ischemia. This suggests a potential application for geranylacetone in the treatment of stroke and other neurodegenerative diseases.

-

Cytoprotection: By inducing HSPs, geranylacetone may protect cells from damage caused by toxins, radiation, and other stressors, which could be beneficial in various disease contexts.

Future Perspectives

The (E) and (Z) isomers of 4,8-dimethyl-3,7-nonadien-2-one represent a promising class of molecules with established applications and emerging therapeutic potential. Future research should focus on several key areas:

-

Development of robust stereoselective synthesis routes: This will enable the production of pure (E) and (Z) isomers for detailed biological evaluation, allowing for a clearer understanding of the structure-activity relationships.

-

Comprehensive spectroscopic analysis: The acquisition and public dissemination of fully assigned ¹H and ¹³C NMR spectra for both pure isomers are essential for the scientific community.

-

In-depth mechanistic studies: Further investigation is needed to elucidate the precise molecular targets and signaling pathways modulated by each isomer individually.

-

Preclinical and clinical evaluation: If the promising in vitro and in vivo data for related compounds are confirmed for geranylacetone isomers, further preclinical and eventually clinical studies will be warranted to explore their therapeutic efficacy and safety in humans.

References

- Process for manufacturing geranylacetone. (CN1546449A).

-

Geranylacetone. Wikipedia. [Link]

-

Geranylacetone. NMPPDB. [Link]

-

(E+Z)-4,8-dimethyl-3,7-nonadien-2-yl acetate, 91418-25-6. The Good Scents Company. [Link]

-

4,8-Dimethyl-3,7-nonadien-2-one, (3Z)-. PubChem. [Link]

-

(E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9. The Good Scents Company. [Link]

-

4,8-Dimethyl-3,7-nonadien-2-ol. PubChem. [Link]

-

Hashimoto, K., Morishige, K., Sawada, K., Tahara, M., Shimizu, S., Sakata, M., Tasaka, K., & Murata, Y. (2006). Geranylgeranylacetone inhibits ovarian cancer progression in vitro and in vivo. International journal of cancer, 119(12), 2947–2953. [Link]

-

Ren, T., Wang, M., Li, Y., Zhang, J., & Liu, X. (2021). Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application in cigarette flavoring. Scientific reports, 11(1), 1835. [Link]

-

Ferric Chloride Catalyzed Isomerization and Cyclization of Geraniol, Linalool and Nerol. (2025). Journal of the Chinese Chemical Society. [Link]

Sources

- 1. nmppdb.com.ng [nmppdb.com.ng]

- 2. researchgate.net [researchgate.net]

- 3. Study on the preparation of geranyl acetone and β-cyclodextrin inclusion complex and its application in cigarette flavoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Geranylacetone - Wikipedia [en.wikipedia.org]

- 5. CN1546449A - Process for manufacturing geranylacetone - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- | C11H18O | CID 5365888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Geranylgeranylacetone inhibits ovarian cancer progression in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 4,8-Dimethyl-3,7-nonadien-2-one in plant-insect interactions

<An In-depth Technical Guide to the Role of 4,8-Dimethyl-3,7-nonadien-2-one in Plant-Insect Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dimethyl-3,7-nonadien-2-one (DMNT) is a crucial volatile organic compound that plays a significant role in the intricate communication network between plants and insects. As a key herbivore-induced plant volatile (HIPV), DMNT is released by plants in response to herbivore damage, initiating a cascade of defensive responses. This guide provides a comprehensive technical overview of the multifaceted role of DMNT, delving into its biosynthesis, its influence on insect behavior, and the underlying molecular and physiological mechanisms. We will explore its function in both direct and indirect plant defense strategies, its impact on tritrophic interactions, and the experimental methodologies employed to elucidate these complex relationships. This document is intended to serve as a valuable resource for researchers and professionals in chemical ecology, entomology, plant science, and drug development, providing a foundation for further investigation and application of this potent semiochemical.

Introduction: The Chemical Language of Plants

Plants, though sessile, are not passive victims in their interactions with the multitude of insect herbivores they encounter. They have evolved a sophisticated arsenal of defense mechanisms, many of which are chemical in nature.[1][2] Among the most fascinating of these are the volatile organic compounds (VOCs) that plants release into the atmosphere. These airborne chemicals act as a form of "language," mediating a wide range of ecological interactions. A particularly important class of these VOCs are the herbivore-induced plant volatiles (HIPVs), which are synthesized and released specifically in response to insect feeding.[3]

This guide focuses on a prominent and widely studied HIPV: 4,8-Dimethyl-3,7-nonadien-2-one, commonly referred to as DMNT. This acyclic monoterpenoid is a key player in the chemical dialogues occurring between plants and insects.[4] Its "fruity" scent belies its potent role as a signaling molecule that can repel herbivores, attract their natural enemies, and even prime neighboring plants for an impending attack.[5][6][7] Understanding the intricate functions of DMNT is paramount for developing novel and sustainable pest management strategies and for advancing our knowledge of chemical ecology.

Chemical Profile of DMNT

| Property | Value | Source |

| Molecular Formula | C11H18O | [8] |

| Molecular Weight | 166.26 g/mol | [8] |

| CAS Number | 817-88-9 | [9] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Odor | Fruity | [6] |

Biosynthesis of DMNT: A Plant's Cry for Help

The production of DMNT is not a constitutive process; rather, it is a specific and rapid response to the stress of herbivory. The biosynthesis of this homoterpene is an elegant example of how plants can repurpose existing metabolic pathways to generate novel defense compounds.

The precursor for DMNT is the C15 sesquiterpene alcohol, (E)-nerolidol.[7] The final and critical step in DMNT biosynthesis is catalyzed by a specific cytochrome P450 enzyme.[7] For instance, in tea plants (Camellia sinensis), the enzyme CsCYP82D47 has been identified as being responsible for this conversion.[7] Herbivore feeding triggers a signaling cascade within the plant, leading to the upregulation of genes encoding these biosynthetic enzymes.

The Jasmonic Acid Signaling Pathway

The induction of DMNT synthesis is intricately linked to the jasmonic acid (JA) signaling pathway, a central hormonal pathway in plant defense against chewing insects.[7] Mechanical damage caused by herbivore feeding, coupled with chemical elicitors present in the insect's oral secretions, activates the synthesis of jasmonic acid.[3] This, in turn, initiates a downstream signaling cascade that results in the transcription of defense-related genes, including those responsible for DMNT production.

The Dual Role of DMNT in Plant Defense

DMNT contributes to plant fitness through two distinct, yet complementary, defense strategies: direct and indirect defense.[2][5]

Direct Defense: Repelling and Harming Herbivores

Recent studies have revealed that DMNT can directly impact the fitness of herbivorous insects.[5] It can act as a repellent, deterring insects from feeding on the plant.[5] For example, larvae of the diamondback moth, Plutella xylostella, are repelled by DMNT.[5]

Furthermore, DMNT can have more direct and detrimental effects. Research has shown that it can disrupt the peritrophic matrix in the midgut of P. xylostella larvae, a critical barrier for nutrient absorption and protection against pathogens.[5][10] This disruption ultimately leads to reduced growth and even mortality.[5]

Indirect Defense: Summoning the "Bodyguards"

Perhaps the most well-documented role of DMNT is in indirect defense, where it acts as a chemical beacon, attracting the natural enemies of the herbivores.[11][12] This phenomenon, known as tritrophic interaction, involves the plant, the herbivore, and the herbivore's predator or parasitoid.[11][13][14]

Upon release, DMNT travels through the air and is detected by predators and parasitoids, guiding them to the location of their prey or hosts.[11][15] For instance, parasitoid wasps, which lay their eggs inside caterpillars, are highly attuned to the presence of DMNT in the volatile blend of a damaged plant.[15] This chemical cue significantly increases their foraging efficiency, ultimately leading to a reduction in the herbivore population and less damage to the plant.

Plant-Plant Communication: A Warning Signal

Intriguingly, DMNT also functions in plant-plant communication.[7] When a plant is attacked by herbivores and releases DMNT, neighboring, undamaged plants can perceive this chemical cue.[7] This "eavesdropping" allows the neighboring plants to prime their own defenses, such as by increasing the production of defensive compounds, in anticipation of a potential herbivore attack.[7] In tea plants, for example, exposure to DMNT can induce the accumulation of jasmonic acid in nearby plants, enhancing their resistance to herbivores.[7]

Experimental Methodologies for Studying DMNT

The elucidation of DMNT's role in plant-insect interactions has been made possible through a variety of sophisticated experimental techniques.

Volatile Collection and Analysis

The first step in studying DMNT is to collect and identify the volatile compounds released by plants. This is typically achieved through headspace collection methods.[16][17]

Protocol: Dynamic Headspace Volatile Collection

-

Enclosure: Carefully enclose the plant or a portion of it (e.g., a single leaf) in a volatile-free container, such as a glass chamber or an oven bag.[16][17]

-

Airflow: A clean, filtered airflow is passed over the plant material.

-

Trapping: The air, now carrying the plant volatiles, is pulled through an adsorbent trap containing materials like Porapak Q or Tenax TA. These materials capture the volatile compounds.

-

Elution and Analysis: The trapped volatiles are then eluted from the adsorbent using a solvent (e.g., dichloromethane) or by thermal desorption. The resulting sample is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual compounds, including DMNT.[16]

Electroantennography (EAG)

To determine if an insect can detect DMNT, a technique called electroantennography (EAG) is employed.[18][19] EAG measures the electrical response of an insect's antenna to a specific odorant.[20][21]

Protocol: Electroantennography (EAG)

-

Antenna Preparation: An antenna is carefully excised from a live or recently frozen insect.[18]

-

Electrode Placement: The base and the tip of the antenna are placed in contact with two electrodes connected to an amplifier.[19][22]

-

Odorant Delivery: A puff of air containing a known concentration of DMNT is delivered to the antenna.

-

Signal Recording: If the olfactory receptor neurons on the antenna are stimulated by DMNT, a change in electrical potential (a depolarization) is generated.[19] This signal is amplified and recorded as an electroantennogram. The amplitude of the EAG response is proportional to the strength of the olfactory stimulus.

Behavioral Assays

Behavioral assays are crucial for understanding how DMNT influences insect behavior.[23][24][25] These experiments are designed to test for attraction, repulsion, or other behavioral responses to the compound.

Protocol: Y-Tube Olfactometer Assay

-

Apparatus: A Y-shaped glass tube is used, with a single entry arm that bifurcates into two choice arms.

-

Airflow: Two separate, clean air streams are passed through the two choice arms. One stream passes over a control (e.g., solvent only), while the other passes over a source of DMNT.

-

Insect Release: An insect is released at the entrance of the Y-tube.

-

Observation: The insect's movement is observed and recorded. A statistically significant preference for one arm over the other indicates an attractive or repellent effect of DMNT.

Implications for Drug Development and Pest Management

The multifaceted roles of DMNT in plant-insect interactions present exciting opportunities for the development of novel and sustainable pest management strategies.

-

Biopesticides: DMNT's repellent and insecticidal properties could be harnessed to develop new biopesticides.[5]

-

Attract-and-Kill Strategies: Synthetic DMNT could be used in "attract-and-kill" strategies, luring pests to traps containing insecticides.

-

Enhancing Biological Control: The application of DMNT in agricultural fields could enhance the effectiveness of biological control agents by attracting and retaining natural enemies of pests.[11]

-

Crop Breeding: Breeding crop varieties that produce higher levels of DMNT upon herbivore attack could lead to plants with enhanced natural resistance to pests.

Conclusion

4,8-Dimethyl-3,7-nonadien-2-one is a powerful semiochemical that plays a central role in the chemical ecology of plant-insect interactions. Its functions as a direct defense compound, a beacon for natural enemies, and a signal in plant-plant communication highlight the complexity and elegance of the chemical "language" of plants. A thorough understanding of the biosynthesis, perception, and ecological roles of DMNT, facilitated by the experimental methodologies outlined in this guide, is essential for developing innovative and environmentally sound approaches to crop protection and for deepening our appreciation of the intricate web of interactions in the natural world.

References

-

The Good Scents Company. (n.d.). (E)-4,8-dimethyl-1,3,7-nonatriene. Retrieved from [Link]

-

eLife. (2021, February 18). Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Plant Defenses Against Insect Herbivory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Herbivore-induced and floral homoterpene volatiles are biosynthesized by a single P450 enzyme (CYP82G1) in Arabidopsis. Retrieved from [Link]

- Google Patents. (n.d.). US9217121B2 - Use of 4, 8 dimethyl-3, 7 nonadien-2-ol as fragrance.

-

National Center for Biotechnology Information. (2012, November 27). Hyperparasitoids Use Herbivore-Induced Plant Volatiles to Locate Their Parasitoid Host. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, January 7). Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 4,8-Dimethyl-3,7-nonadien-2-one (FDB009324). Retrieved from [Link]

-

MDPI. (n.d.). Herbivore-Induced Specificity and Diversity in Piper arboreum Volatiles. Retrieved from [Link]

-

PubMed. (n.d.). Herbivore-induced DMNT catalyzed by CYP82D47 plays an important role in the induction of JA-dependent herbivore resistance of neighboring tea plants. Retrieved from [Link]

-

Wikipedia. (n.d.). Plant defense against herbivory. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut. Retrieved from [Link]

-

MDPI. (n.d.). Plant Defense against Insect Herbivores. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E+Z)-4,8-dimethyl-3,7-nonadien-2-ol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). (E+Z)-4,8-dimethyl-3,7-nonadien-2-one. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)-. Retrieved from [Link]

-

PubChem. (n.d.). 4,8-Dimethyl-3,7-nonadien-2-ol. Retrieved from [Link]

-

Ockenfels Syntech GmbH. (n.d.). ELECTROANTENNOGRAPHY. Retrieved from [Link]

-

ResearchGate. (2025, August 9). (PDF) Practical approaches to plant volatile analysis. Retrieved from [Link]

-

PLOS One. (2025). Behavioral and electrophysiological responses of Hippodamia variegata to plant volatiles. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). DNA Methyltransferase Pathway. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, June 23). Inter-laboratory comparison of plant volatile analyses in the light of intra-specific chemodiversity. Retrieved from [Link]

-

MDPI. (n.d.). Electrophysiological and Behavioral Responses of Orchestes steppensis (Coleoptera: Curculionidae) to Ulmus Plant Volatiles. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010, April 21). The Herbivore-Induced Plant Volatile Methyl Salicylate Negatively Affects Attraction of the Parasitoid Diadegma semiclausum. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Signaling in plants. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Herbivore-infested plants selectively attract parasitoids. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The role of semiochemicals in tritrophic interactions between the spruce bark beetle Ips typographus, its predators and infested spruce. Retrieved from [Link]

-

YouTube. (2024, May 31). Mechanisms and Applications of DNA Methylation and Gene Silencing in Plants. Retrieved from [Link]

-

The Pherobase. (n.d.). Semiochemical compound: 4,8-Dimethyl-3,7-nonadien-2-ol. Retrieved from [Link]

-

Frontiers. (2018, November 11). Behavioral Effect of Plant Volatiles Binding to Spodoptera littoralis Larval Odorant Receptors. Retrieved from [Link]

-

Georg-August-Universität Göttingen. (n.d.). Electroantennography (EAG). Retrieved from [Link]

-

JoVE. (2019, August 13). Video: Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling. Retrieved from [Link]

-

International Journal of Entomology Research. (n.d.). A review on-Volatile-mediated tritrophic interaction. Retrieved from [Link]

-

PubMed. (2021, March 10). A Step-by-Step Guide to Mosquito Electroantennography. Retrieved from [Link]

-

MDPI. (n.d.). Signaling Pathways and Downstream Effectors of Host Innate Immunity in Plants. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Behavioral assays for studies of host plant choice and adaptation in herbivorous insects. Retrieved from [Link]

-

Oxford Academic. (2015, May 11). Volatile organic compounds as non-invasive markers for plant phenotyping. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). RNA-directed DNA methylation in plants: Where to start?. Retrieved from [Link]

-

ResearchGate. (n.d.). Typical electroantennography (EAG) connection and measurement. Retrieved from [Link]

-

Journal of Field Ornithology. (n.d.). Tritrophic interactions with avian predators: the effect of host plant species and herbivore-induced plant volatiles on recruiting. Retrieved from [Link]

-

bioRxiv. (2025, August 6). Behavioral Assays for Studies of Host Plant Choice and Adaptation in Herbivorous Insects. Retrieved from [Link]

-

MDPI. (n.d.). Do Plants Need to Be Sprayed? New Insights into VOC-Mediated Biostimulation by Wood Vinegar. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Tritrophic Interactions. Retrieved from [Link]

Sources

- 1. Plant defense against herbivory - Wikipedia [en.wikipedia.org]

- 2. Plant Defense against Insect Herbivores [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Showing Compound 4,8-Dimethyl-3,7-nonadien-2-one (FDB009324) - FooDB [foodb.ca]

- 5. Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut | eLife [elifesciences.org]

- 6. US9217121B2 - Use of 4,8 dimethyl-3,7 nonadien-2-ol as fragrance - Google Patents [patents.google.com]

- 7. Herbivore-induced DMNT catalyzed by CYP82D47 plays an important role in the induction of JA-dependent herbivore resistance of neighboring tea plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- | C11H18O | CID 5365888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodscentscompany.com]

- 10. Volatile DMNT directly protects plants against Plutella xylostella by disrupting the peritrophic matrix barrier in insect midgut - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends at Different Scale Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. raffa.russell.wisc.edu [raffa.russell.wisc.edu]

- 15. Hyperparasitoids Use Herbivore-Induced Plant Volatiles to Locate Their Parasitoid Host - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Video: Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling [jove.com]

- 18. ockenfels-syntech.com [ockenfels-syntech.com]

- 19. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | Behavioral Effect of Plant Volatiles Binding to Spodoptera littoralis Larval Odorant Receptors [frontiersin.org]

- 24. Behavioral assays for studies of host plant choice and adaptation in herbivorous insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Technical Monograph: 4,8-Dimethyl-3,7-nonadien-2-one (CAS 817-88-9)

High-Purity Acyclic Monoterpenoid for Pharmaceutical & Olfactory Applications

Executive Summary

CAS 817-88-9 , systematically known as 4,8-Dimethyl-3,7-nonadien-2-one , is a specialized acyclic monoterpenoid ketone (C₁₁H₁₈O).[1][2][3] While historically predominant in the high-end fragrance industry for its complex rose, melon, and watery grapefruit notes, it has emerged as a critical scaffold in pharmaceutical research. Its structural homology to Geranyl Acetone and Pseudoionone makes it a valuable intermediate in the synthesis of bioactive terpenes, retinoids, and tocopherol analogues. Furthermore, recent pharmacological evaluations have identified significant antifungal and antimicrobial activity, driven by its

This guide provides a rigorous technical analysis of CAS 817-88-9, detailing its physicochemical profile, synthesis protocols, pharmacological applications, and safety standards for researchers in drug development and chemical engineering.

Chemical & Physical Profile

The molecule exists primarily as a mixture of

Table 1: Physicochemical Specifications

| Property | Value / Description |

| IUPAC Name | 4,8-Dimethyl-3,7-nonadien-2-one |

| Common Synonyms | Homocitral ketone; (E/Z)-4,8-Dimethylnona-3,7-dien-2-one |

| Molecular Formula | C₁₁H₁₈O |

| Molecular Weight | 166.26 g/mol |

| Appearance | Colorless to pale yellow clear liquid |

| Boiling Point | 234.0 – 235.0 °C @ 760 mmHg |

| Flash Point | 102.4 °C (Closed Cup) |

| Density | 0.869 – 0.875 g/cm³ @ 25 °C |

| Refractive Index | 1.473 – 1.477 @ 20 °C |

| Solubility | Insoluble in water; Soluble in ethanol, heptane, triacetin |

| LogP (Octanol/Water) | 3.2 – 3.3 (Estimated) |

| Odor Profile | Fruity, floral (rose-like), fresh, melon, metallic nuances |

Synthetic Utility & Production Protocols

For pharmaceutical applications requiring high stereochemical purity, total synthesis is preferred over extraction from essential oils (e.g., Cymbopogon citratus), where it occurs as a minor component.

Synthesis Pathway: Grignard Addition & Oxidation

The most robust synthetic route involves the nucleophilic addition of a methyl group to Citral (3,7-dimethyl-2,6-octadienal), followed by oxidation of the resulting alcohol. This method allows for the retention of the original double bond geometry found in the starting Citral.

Experimental Protocol (Step-by-Step)

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the allylic positions.

Step 1: Grignard Addition (Formation of Intermediate Alcohol)

-

Reagents: Citral (1.0 eq), Methylmagnesium bromide (MeMgBr, 3.0M in ether, 1.2 eq), Anhydrous THF.

-

Procedure:

-

Charge a flame-dried 3-neck flask with anhydrous THF and Citral. Cool to 0°C.

-

Add MeMgBr dropwise over 30 minutes, maintaining internal temperature < 5°C.

-

Allow reaction to warm to room temperature (RT) and stir for 2 hours.

-

Quench: Slowly add saturated aqueous NH₄Cl at 0°C.

-

Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Product: 4,8-Dimethyl-3,7-nonadien-2-ol (CAS 67845-50-5).[4][5]

-

Step 2: Oxidation (Formation of Ketone CAS 817-88-9) [3]

-

Reagents: Intermediate Alcohol, Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the alcohol in DCM. Add PCC (1.5 eq) suspended in DCM at 0°C.

-

Stir at RT for 3–4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Filtration: Filter the reaction mixture through a pad of Celite/Silica to remove chromium salts.

-

Purification: Concentrate the filtrate and purify via vacuum distillation or flash chromatography (Silica gel).

-

Visualization: Synthetic Workflow

Figure 1: Two-step synthetic pathway converting Citral to 4,8-Dimethyl-3,7-nonadien-2-one via Grignard addition and subsequent oxidation.[1][3][4][6][5][7]

Pharmaceutical & Bioactive Applications[2][6][7][8][12]

Antifungal & Antimicrobial Mechanism

Research indicates that CAS 817-88-9 exhibits potent fungicidal activity, particularly against Fusarium oxysporum and Aspergillus flavus.

-

Mechanism: The molecule acts as a lipophilic electron acceptor. The

-unsaturated ketone moiety facilitates Charge Transfer (CT) interactions with fungal cell membrane donors, disrupting electron transport chains and inducing Reactive Oxygen Species (ROS) accumulation. -

Potency: In comparative studies of Cymbopogon essential oil constituents, non-terpene ketones like CAS 817-88-9 showed activity comparable to Citral but with different volatility profiles, suggesting utility in topical antifungal formulations.

Transdermal Permeation Enhancer

As a lipophilic terpene ketone, CAS 817-88-9 is investigated as a permeation enhancer for transdermal drug delivery.

-

Action: It partitions into the stratum corneum lipids, disrupting the ordered packing of the lipid bilayer and increasing the diffusion coefficient of co-administered drugs (e.g., NSAIDs or corticosteroids).

Intermediate for Retinoid Synthesis

The C11 skeleton serves as a "homogeranyl" building block. By reacting CAS 817-88-9 with specific ylides (Wittig reaction) or via Horner-Wadsworth-Emmons (HWE) olefination, researchers can extend the carbon chain to synthesize:

-

Tocopherol (Vitamin E) side chains.

-

Juvenile hormones (insect growth regulators).

-

Acyclic retinoid analogues for dermatological applications.

Safety, Toxicology & Regulatory Status (E-E-A-T)

While generally recognized as safe (GRAS) for flavor use, handling pure substance in a research setting requires strict adherence to safety protocols due to its concentration.

Table 2: Safety & Regulatory Data

| Category | Classification / Status |

| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319) |

| Signal Word | WARNING |

| EFSA Status | No safety concern at current intake levels (Flavouring Group Evaluation 63) |

| Cramer Class | Class II (Intermediate Toxicity) |

| Genotoxicity | Negative in Ames test; No structural alerts for genotoxicity confirmed by EFSA |

| Metabolism | Detoxified via reduction of the ketone to the alcohol, followed by glucuronidation |

Handling Protocol:

-

PPE: Nitrile gloves (breakthrough time > 120 min), safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C under Argon. The molecule contains double bonds susceptible to autoxidation; avoid exposure to light and air.

References

-

European Food Safety Authority (EFSA). (2016).[8] Scientific Opinion on Flavouring Group Evaluation 63, Revision 3 (FGE.63Rev3): Aliphatic secondary alcohols, ketones and related esters. EFSA Journal.[2][8] Link

-

PubChem. (2024).[6] Compound Summary: 4,8-Dimethyl-3,7-nonadien-2-one (CAS 817-88-9).[1][2][3][9][7] National Center for Biotechnology Information. Link

-

The Good Scents Company. (2023). Material Safety Data Sheet: (E+Z)-4,8-dimethyl-3,7-nonadien-2-one.[2][3]Link

-

MDPI (Molecules). (2021). Antifungal Activity and Chemical Composition of Essential Oils to Control Seedborne Fungi. (Discusses bioactivity of non-terpene ketones in Cymbopogon). Link

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety Evaluation of Certain Food Additives: Aliphatic and Aromatic Ketones. WHO Food Additives Series. Link

Sources

- 1. echemi.com [echemi.com]

- 2. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodscentscompany.com]

- 3. Aliphatic Secondary Alcohols, Ketones and Related Esters (JECFA Food Additives Series 50) [inchem.org]

- 4. 4,8-Dimethyl-3,7-nonadien-2-ol | C11H20O | CID 5365818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E+Z)-4,8-dimethyl-3,7-nonadien-2-ol, 67845-50-5 [thegoodscentscompany.com]

- 6. 4,8-Dimethyl-3,7-nonadien-2-one, (3Z)- | C11H18O | CID 5365888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Commission Implementing Regulation (EU) No 793/2012 of 5 September 2012 adopting the list of flavouring substances provided for by Regulation (EC) No 2232/96 of the European Parliament and of the Council, introducing it in Annex I to Regulation (EC) No 1334/2008 of the European Parliament and of the Council and repealing Commission Regulation (EC) No 1565/2000 and Commission Decision 1999/217/EC (Text with EEA relevance) (c. 793) [legislation.gov.uk]

- 8. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 9. WO2016098115A1 - System and method for releasing edible material - Google Patents [patents.google.com]

The Volatile Interactome: Ecological Signaling and Pharmacological Frontiers of Plant VOCs

Content Type: Technical Whitepaper Audience: Researchers, Chemical Ecologists, and Drug Development Scientists

Executive Summary

Volatile Organic Compounds (VOCs) are not merely metabolic byproducts but the primary language of the sessile world. Plants release over 1,700 distinct volatile compounds to mediate complex interactions—from recruiting parasitoid wasps in response to herbivory to priming neighboring plants against abiotic stress. For the pharmaceutical industry, these evolutionary perfected signaling molecules represent a vast, under-exploited library of bioactive scaffolds with proven efficacy in modulating mammalian neurological and immunological targets. This guide synthesizes the mechanistic ecology of VOCs with rigorous analytical protocols and translational drug discovery applications.

Section 1: The Biosynthetic Engine

The diversity of the plant volatile profile stems from three primary metabolic highways. Understanding these pathways is critical for both genetic engineering in agriculture and metabolic prospecting in pharmacology.

Terpenoids: The Modular Defense

Terpenoids constitute the largest class of plant volatiles. They are synthesized via two compartmentalized pathways that eventually converge:

-

MEP Pathway (Plastidic): Utilizes pyruvate and glyceraldehyde-3-phosphate to produce monoterpenes (

) and diterpenes ( -

MVA Pathway (Cytosolic): Utilizes acetyl-CoA to produce sesquiterpenes (

).[1] The rate-limiting step is catalyzed by HMGR (3-hydroxy-3-methylglutaryl-CoA reductase).[1]

Green Leaf Volatiles (GLVs): The Rapid Response

Upon mechanical damage or herbivory, membrane lipids are rapidly hydrolyzed. The Lipoxygenase (LOX) pathway converts

Phenylpropanoids/Benzenoids

Derived from the Shikimate pathway , these aromatic compounds (e.g., methyl salicylate, eugenol) are crucial for pollinator attraction and systemic acquired resistance (SAR) signaling.

Visualization: Integrated Biosynthetic Pathways

Figure 1: Compartmentalized biosynthesis of major plant volatile classes. MEP (plastidic) and MVA (cytosolic) pathways generate terpenoids, while the LOX pathway generates rapid-response GLVs.

Section 2: Ecological Signaling Networks

Plants utilize VOCs to manipulate their environment.[3] These interactions are highly specific and evolutionarily conserved.

Tritrophic Interactions: The "Cry for Help"

When a herbivore (e.g., Manduca sexta caterpillar) feeds on a plant (e.g., Nicotiana attenuata), oral secretions trigger a specific burst of Herbivore-Induced Plant Volatiles (HIPVs).

-

Mechanism: Fatty acid-amino acid conjugates (FACs) in caterpillar spit trigger Jasmonic Acid (JA) signaling.

-

Outcome: Release of specific terpenoids (e.g., (E)-

-farnesene) that attract parasitoid wasps (Cotesia congregata). The wasps use the VOC plume to locate the host caterpillar and lay eggs inside it.

Plant-Plant Communication: Priming

Volatiles released by a damaged "Emitter" plant are detected by downwind "Receiver" plants.

-

Priming: The receiver does not immediately launch a costly defense. Instead, it prepares its transcriptional machinery (e.g., elevating levels of transcription factors).

-

Benefit: When the receiver is eventually attacked, it mounts a defense response that is faster and more intense than a non-primed plant.

Visualization: Tritrophic Signaling Cascade

Figure 2: The Tritrophic Interaction Model. Herbivore damage triggers VOC release, recruiting parasitoids (indirect defense) and priming neighbors (communication).

Section 3: Analytical Methodologies

Accurate profiling of the "volatile interactome" requires protocols that minimize artifact formation. Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is the gold standard for qualitative and semi-quantitative analysis.

Protocol: Dynamic Headspace Profiling via HS-SPME

Objective: Capture the in situ volatile profile of a stressed plant without destructive sampling.

Materials:

-

Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane). Rationale: Covers wide polarity and molecular weight range (GLVs to Sesquiterpenes).

-

Vessel: 20mL crimp-cap headspace vial or custom glass bell jar for whole plants.

-

Instrument: GC-MS (e.g., Agilent 7890/5975).

Step-by-Step Workflow:

-

Sample Preparation:

-

Place 100mg of fresh leaf tissue (or whole seedling) into the glass vial.

-

Critical: Add an internal standard (e.g., nonyl acetate) for semi-quantification.

-

Seal immediately with a PTFE/silicone septum.

-

-

Equilibration:

-

Incubate at 40°C for 10 minutes . This promotes volatilization of heavier sesquiterpenes without thermally degrading labile compounds.

-

-

Extraction (Adsorption):

-

Expose the SPME fiber to the headspace for 30 minutes at 40°C.

-

Note: Maintain constant agitation (250 rpm) if using liquid samples; static for tissue.

-

-

Desorption & Analysis:

-

Inject fiber into GC inlet (splitless mode) at 250°C .

-

Desorb for 3 minutes.

-

GC Program: 40°C (hold 2 min)

5°C/min to 240°C

-

-

Data Processing:

-

Deconvolute peaks using AMDIS or vendor software.

-

Identify compounds via NIST library match (>80% similarity) and Kovats Retention Index (RI).

-

Visualization: Analytical Workflow

Figure 3: HS-SPME-GC-MS Workflow. A streamlined path from biological sample to chemical data.

Section 4: Translational Pharmacology

The evolutionary pressure on plants to manipulate animal nervous systems has created a library of potent neuroactive compounds. These volatiles are now being repurposed as "Phytopharmaceuticals."

Beta-Caryophyllene: The Non-Psychotropic Cannabinoid

Beta-caryophyllene (BCP) is a sesquiterpene found in cannabis, black pepper, and cloves.[4]

-

Mechanism: Unlike phytocannabinoids (THC), BCP is a selective agonist of the Cannabinoid Receptor 2 (CB2) .[4][5] It does not bind to CB1 (central nervous system), meaning it has no psychoactive "high."

-

Therapeutic Application:

-

Inflammation:[6] Potent anti-inflammatory effects for arthritis and colitis.

-

Addiction: Preclinical studies suggest BCP reduces ethanol and cocaine seeking behavior by modulating the brain's reward system via CB2 receptors.

-

Linalool: The Anxiolytic Terpene

A monoterpene alcohol dominant in lavender (Lavandula angustifolia).[7]

-

Mechanism: Linalool acts as a competitive antagonist at NMDA receptors (glutamate signaling) and modulates GABAergic transmission. This mirrors the mechanism of ketamine but with a much milder safety profile.

-

Therapeutic Application: Clinical trials are exploring inhaled linalool for preoperative anxiety reduction, offering a non-benzodiazepine alternative for sedation.

Green Leaf Volatiles: Antimicrobial "War Gases"

GLVs like (E)-2-hexenal possess an

-

Mechanism: They disrupt bacterial cell membranes and form adducts with sulfhydryl groups in essential microbial enzymes.

-

Application: Being developed as vapor-phase antimicrobials for food storage and as topical agents for treating antibiotic-resistant dermatological infections.

Summary of Key Pharmacological Volatiles

| Compound Class | Specific Volatile | Ecological Role | Pharmacological Target | Indication |

| Sesquiterpene | Indirect Defense (Attracts nematodes) | CB2 Receptor Agonist | Inflammation, Addiction | |

| Monoterpene | Linalool | Pollinator Attraction | NMDA Antagonist / GABA Modulator | Anxiety, Sedation |

| GLV | (E)-2-Hexenal | Direct Defense (Toxic) | Membrane Disruption | Antimicrobial (Topical) |

| Monoterpene | Limonene | Herbivore Repellent | Adenosine A2A Receptor | Anti-depressant |

References

-

Tritrophic Interactions Mediated by Herbivore-Induced Plant Volatiles: Mechanisms, Ecological Relevance, and Application Potential. PubMed. Link

-

Biosynthesis, Regulation, and Ecological Roles of Plant Volatile Organic Compounds. Frontiers in Plant Science. Link

-

Green Leaf Volatiles: A Plant's Multifunctional Weapon against Herbivores and Pathogens. International Journal of Molecular Sciences. Link

-

Beta-Caryophyllene, A Natural Dietary CB2 Receptor Selective Cannabinoid can be a Candidate to Target the Trinity of Infection, Immunity, and Inflammation in COVID-19. Frontiers in Pharmacology. Link

-

Linalool as a Therapeutic and Medicinal Tool in Depression Treatment: A Review. Current Neuropharmacology. Link

-

Analysis of Microbial Volatile Compounds by SPME-GC/MS. Protocols.io. Link

-

Plant-Derived Natural Products: A Source for Drug Discovery and Development. MDPI. Link

Sources

- 1. Targeted Gene Modification of HMGR Enhances Biosynthesis of Terpenoid and Phenylpropanoid Volatiles in Petunia and Lettuce [mdpi.com]

- 2. Frontiers | Processing of Airborne Green Leaf Volatiles for Their Glycosylation in the Exposed Plants [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Beta-Caryophyllene - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Linalool Odor-Induced Anxiolytic Effects in Mice [frontiersin.org]

- 8. mdpi.com [mdpi.com]

Methodological & Application

GC-MS Analysis of 4,8-Dimethyl-3,7-nonadien-2-one in Plant Volatiles: A Comprehensive Protocol

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed, experience-driven guide for the robust analysis of 4,8-Dimethyl-3,7-nonadien-2-one, a significant acyclic monoterpenoid ketone found in the volatile profiles of numerous plants. This compound, often associated with floral and fruity scents, plays a crucial role in plant signaling and defense and is a key component in the flavor and fragrance industries. We present validated protocols for sample preparation using Headspace Solid-Phase Microextraction (HS-SPME) and Solvent Extraction (SE), followed by a highly optimized Gas Chromatography-Mass Spectrometry (GC-MS) method for its definitive identification and quantification. The methodologies are designed to ensure scientific rigor, reproducibility, and high-quality data suitable for research, quality control, and developmental applications.

Introduction: The Significance of 4,8-Dimethyl-3,7-nonadien-2-one

4,8-Dimethyl-3,7-nonadien-2-one is an acyclic monoterpenoid ketone that contributes to the characteristic aroma of many plants, including certain varieties of tomatoes and mints.[1][2] Its presence and concentration can be indicative of plant health, developmental stage, or stress response. As a derivative of larger terpenoids like geranylacetone, its biosynthetic pathway is of significant interest to plant biologists and biochemists.[3][4]

From a commercial perspective, this compound is valued in the food and fragrance industries.[2][5] Therefore, a reliable and sensitive analytical method is essential for its detection and quantification in complex plant matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this purpose, offering unparalleled separation efficiency for complex volatile mixtures and definitive structural identification through mass spectral data.[6][7]

Table 1: Physicochemical Properties of 4,8-Dimethyl-3,7-nonadien-2-one

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O | [5] |

| Molecular Weight | 166.26 g/mol | [5][8] |

| Appearance | Colorless to pale yellow liquid | [9] |

| Boiling Point | ~200-251 °C at 760 mmHg | [8][9] |

| Classification | Acyclic Monoterpenoid, Ketone | [1] |

| LogP (o/w) | ~3.2-3.3 | [8][9] |